N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLVMSGEAJGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazine Intermediate Synthesis
The precursor for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is N'-(4-nitrobenzoyl)-4-chlorobenzohydrazide.
Step 1: Synthesis of 4-Chlorobenzohydrazide
4-Chlorobenzoyl chloride (1.0 equiv) is reacted with hydrazine hydrate (2.5 equiv) in ethanol under reflux for 4–6 hours. The product precipitates as a white solid, which is filtered and recrystallized from ethanol (yield: 85–90%).
Step 2: Formation of Diacylhydrazine
4-Chlorobenzohydrazide (1.0 equiv) is treated with 4-nitrobenzoyl chloride (1.2 equiv) in dry dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours. The intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Cyclodehydration to 1,3,4-Oxadiazole
The diacylhydrazine undergoes cyclization using POCl₃ (3.0 equiv) in anhydrous toluene under reflux for 6–8 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with sodium bicarbonate. The crude product is filtered and recrystallized from ethanol to yield the title compound (yield: 70–75%).
Mechanistic Insights
POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating the elimination of water and subsequent ring closure. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, accelerating cyclization.
Optimization and Comparative Analysis
Alternative Cyclizing Agents
While POCl₃ is the most efficient cyclizing agent (Table 1), other reagents have been evaluated:
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 6 | 75 |
| PCl₅ | 120 | 8 | 68 |
| SOCl₂ | 80 | 10 | 60 |
| Polyphosphoric acid | 150 | 12 | 55 |
Data extrapolated from analogous syntheses
POCl₃ achieves higher yields due to its superior ability to stabilize transition states through coordination with carbonyl oxygen atoms.
Solvent Effects
Polar aprotic solvents (e.g., DMF, toluene) improve reaction efficiency by solubilizing intermediates and stabilizing charged species. Non-polar solvents like dichloroethane result in slower kinetics (yield drop to 50–55%).
Characterization and Analytical Data
The synthesized compound is characterized by:
- Melting Point : 218–220°C (uncorrected).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-O-C).
Challenges and Troubleshooting
- Byproduct Formation : Incomplete cyclization may yield open-chain hydrazides. Excess POCl₃ (up to 4.0 equiv) and prolonged reflux (10–12 hours) mitigate this issue.
- Nitro Group Reduction : Under strongly acidic conditions, the nitro group may partially reduce to an amine. Maintaining anhydrous conditions and avoiding over-acidification during workup are critical.
Pharmacological Implications
Though beyond the scope of synthesis, the 4-nitro and 4-chloro substituents confer notable bioactivity. Analogous compounds exhibit:
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Aminobenzamide: Reduction of the nitro group yields N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-aminobenzamide.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Antimicrobial Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, leading to growth inhibition .
Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new anti-tuberculosis drugs.
Antiviral Properties
The compound has also been investigated for its antiviral effects. It has shown activity against several viral strains by inhibiting viral replication processes. This is particularly relevant in the context of emerging viral diseases where new antiviral agents are urgently needed .
Anticancer Potential
This compound is being explored for its anticancer properties. Studies have indicated that it can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
Research Findings : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For instance, it showed significant growth inhibition percentages (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively .
Synthesis and Chemical Development
The synthesis of this compound typically involves:
- Formation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine : This intermediate is synthesized by treating 4-chlorobenzoic acid with hydrazine hydrate.
- Coupling Reaction : The intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of sodium hydride in anhydrous tetrahydrofuran (THF) to yield the final product .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is believed to interact with enzymes and proteins involved in bacterial and viral replication, as well as cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the metabolic pathways of microorganisms and cancer cells, leading to their growth inhibition and cell death.
Comparison with Similar Compounds
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (Compound A)
- Structural Difference: Replaces the nitro (-NO₂) group with a fluorine (-F) atom at the para position of the benzamide ring .
- Implications :
- The electron-withdrawing nitro group in the target compound enhances electrophilicity compared to the milder electron-withdrawing fluorine.
- Fluorine’s smaller atomic radius may improve membrane permeability but reduce polar interactions in biological targets.
Heterocyclic Core Modifications
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (Compound B)
- Structural Difference : Replaces the 1,3,4-oxadiazole ring with a 1,3-thiazole core .
- Implications :
- Thiazole introduces a sulfur atom, altering electronic distribution and hydrogen-bonding capabilities.
- The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring may enhance lipophilicity.
- Activity Notes: Thiazole derivatives are frequently associated with antimicrobial and anticancer activities, though the nitro group’s position (ortho vs. para) may influence reactivity.
Side Chain and Functional Group Variations
4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Amino]-4-Oxobutyl]Benzamide (Compound C)
- Structural Difference : Incorporates a furan-2-yl substituent on the oxadiazole ring and a four-carbon spacer chain .
- The extended chain could impact solubility and binding to elongated enzymatic pockets.
Bioisosteric Replacements: Tetrazole Analogs
N′-5-Tetrazolyl-N-Aroylthioureas (Compound D)
- Structural Difference : Replaces the 1,3,4-oxadiazole with a 1H-tetrazole ring, coupled with thiourea linkages .
- Implications: Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability.
- Biological Activity: Some tetrazole derivatives exhibit herbicidal and plant-growth-regulating activities, as noted in preliminary studies .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing on various research findings.
1. Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 304.68 g/mol
- CAS Number : 89335-12-6
The presence of the 4-nitro and 4-chlorophenyl groups in its structure contributes to its biological activity, particularly in anticancer and antimicrobial properties.
2.1 Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds with nitro substitutions showed enhanced cytotoxicity due to their ability to induce oxidative stress in cancer cells, leading to apoptosis .
The following table summarizes the cytotoxic effects of related compounds:
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| 1a | Laryngeal Carcinoma | 8.5 |
| 1b | Breast Cancer | 15.0 |
| 1c | Lung Cancer | 12.3 |
2.2 Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
3.1 Study on Antitumor Effects
A notable study investigated the antitumor effects of this compound in vitro and in vivo models. The results indicated a significant reduction in tumor volume and weight in treated groups compared to controls. The compound was found to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
3.2 Evaluation of Antimicrobial Efficacy
In another study focusing on its antimicrobial efficacy, this compound was tested against multi-drug resistant bacterial strains. The findings revealed that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The nitro group enhances electron affinity and increases reactivity towards biological targets.
- The chlorophenyl moiety contributes to lipophilicity, improving cellular uptake.
5.
This compound exhibits significant biological activities including anticancer and antimicrobial effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide?
- Methodology : The synthesis typically involves sequential steps:
Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .
Hydrazide Formation : Treat with hydrazine hydrate to yield 4-chlorophenylhydrazide.
Oxadiazole Ring Closure : React with cyanogen bromide (BrCN) in methanol to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .
Amide Coupling : Use 4-nitrobenzoyl chloride with the oxadiazole amine in dry THF and sodium hydride (NaH) as a base .
- Optimization : Reaction times (6–24 hours), temperatures (0–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yields >70% .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : H NMR confirms the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and nitro group (δ 7.9–8.1 ppm). C NMR identifies carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~155 ppm) .
- IR : Peaks at ~1700 cm (amide C=O) and ~1520 cm (NO stretching) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis (H37Rv strain, MIC ≤0.5 μM) .
- Anticancer : NCI-60 human cancer cell line panel screening (e.g., mean growth inhibition <50% at 10 μM) .
- Anti-inflammatory : COX-2 inhibition assays (IC comparison with celecoxib) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s electronic structure and reactivity?
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show the nitro group increases electron deficiency on the benzamide ring, enhancing electrophilic reactivity.
- Experimental Evidence : Nitro reduction (e.g., using Pd/C and H) yields an amine derivative, altering biological activity (e.g., reduced antimycobacterial potency) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in Candida auris vs. Sporothrix spp. susceptibility (MIC 20 μM vs. <0.5 μM) :
Assay Standardization : Use CLSI/FDA guidelines for fungal assays.
Membrane Permeability : Measure logP (calculated ~2.8) to assess differential uptake .
Target Binding : Molecular docking (AutoDock Vina) identifies stronger interactions with Sporothrix cytochrome P450 (binding energy: −9.2 kcal/mol) .
Q. How can SHELX software improve structural refinement for crystallographic studies?
- SHELXL Workflow :
Data Integration : Use SHELXC for scaling and outlier rejection.
Phasing : SHELXD for Patterson methods in low-symmetry space groups.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding (e.g., N–H···O interactions, 2.8 Å) .
Q. What is the role of the oxadiazole ring in modulating biological target interactions?
- Mechanistic Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
